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FAQs: Cerivastatin Key Information

1. Why was cerivastatin withdrawn from the market? Cerivastatin was withdrawn due to a high

incidence of severe rhabdomyolysis, a condition involving skeletal muscle breakdown that can lead to

kidney failure and death. Post-marketing data linked it to 52 deaths worldwide. The risk was particularly

elevated with the 0.8 mg/day dose and when the drug was taken concomitantly with gemfibrozil, a fibrate

[1]. The incidence of fatal rhabdomyolysis was reported to be at least 10 times higher with cerivastatin than

with other marketed statins [1].

2. What was the typical dosing range for cerivastatin? Cerivastatin was administered at microgram-level

doses, significantly lower than other statins. The clinical development and therapeutic doses ranged from

0.025 mg to 0.8 mg taken orally once daily [2] [3] [4]. Later studies focused on the 0.4 mg and 0.8 mg doses

approved by the FDA [5].

3. How efficacious was cerivastatin at lowering lipids? Cerivastatin was a highly potent statin,

demonstrating strong, dose-dependent reductions in LDL-C and total cholesterol. The table below

summarizes its efficacy based on clinical trial data.
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Cerivastatin
Dose

Reduction in
LDL-C

Reduction in Total
Cholesterol

Reduction in
Triglycerides

Increase in
HDL-C

0.025 mg/day ~11.0% - 14.2%

[3] [4]

~8.0% [3] ~9.0% [3] Data not

specified

0.1 mg/day ~15.1% - 22.5%

[4]

~12.9% - 17.1% [4] ~10.4% - 12.4% [4] ~2.3% - 8.7%

[4]

0.3 mg/day ~31.3% [4] ~23.0% [4] ~17.3% [4] ~7.7% [4]

0.4 mg/day ~33.4% - 36.1%
[5] [4]

~23.0% - 26.3% [5] [4] ~10.4% - 18.4% [5]
[4]

~3.2% - 8.7%
[5] [6]

0.8 mg/day ~40.8% - 44.0%
[5] [6] [3]

~28.8% - 30.8% [5] [6]
[3]

~11.2% - 21.4% [5]
[6] [3]

~3.2% - 5.0%
[5] [6]

4. How did its potency compare to other statins? A 2020 systematic review quantified cerivastatin's

exceptional potency [3]. To achieve the same LDL-C lowering effect:

Cerivastatin was about 250-fold more potent than fluvastatin.

It was about 20-fold more potent than atorvastatin.
It was about 5.5-fold more potent than rosuvastatin.

Experimental Protocols & Pharmacological Data

For researchers conducting post-market analysis or comparative studies, here are summarized methodologies

from key pharmacokinetic and pharmacodynamic studies.

Protocol: Pharmacokinetic Study in Special Populations

Objective: To evaluate the influence of age on the pharmacokinetics of cerivastatin [7].

Design: Randomized, double-blind, placebo-controlled study.
Participants: 48 healthy male volunteers (young: 18-38 years; elderly: 65-78 years).

Intervention: Administration of 0.1 mg cerivastatin or placebo tablets daily for 7 days.
Key Measurements: Plasma samples collected over 24 hours after the first and last doses to

determine AUC (area under the curve), C~max~ (peak plasma concentration), t~max~ (time to
C~max~), and t~1/2~ (elimination half-life).
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Reported Outcome: No significant differences in PK parameters were found between young and

elderly subjects. The mean elimination half-life was approximately 4 hours for both groups [7].

Protocol: Efficacy and Safety of the 0.8 mg Dose

Objective: To assess the pharmacodynamics, safety, and pharmacokinetics of the 0.8 mg dose in

patients with primary hypercholesterolemia [6] [8].
Design: Randomized, double-blind, placebo-controlled, parallel-group trial at two centers.

Participants: 41 patients with primary hypercholesterolemia after a 4-week American Heart
Association Step 1 diet and 2-week single-blind placebo run-in.

Intervention: Cerivastatin 0.8 mg (n=28) or placebo (n=13) once nightly for 28 days.
Key Measurements: Fasting lipid profiles were taken at baseline and after 28 days. Safety was

monitored via adverse events, physical exams, and clinical laboratory tests (including liver enzymes
and creatine kinase).

Reported Outcome: The 0.8 mg dose significantly reduced LDL-C by 44.0% and was reported to be
well-tolerated over the 4-week period, with no discontinuations. One patient showed an

asymptomatic, transient elevation in creatine kinase (8x ULN) that resolved after the study [6].

Troubleshooting: Key Safety Interactions &
Mechanisms

Understanding the mechanisms behind cerivastatin's toxicity is critical for research.

1. Drug Interaction with Gemfibrozil

Problem: Concomitant use of cerivastatin and gemfibrozil was implicated in a significant number of
rhabdomyolysis cases [1].

Mechanism: Cerivastatin is metabolized primarily by two hepatic cytochrome P450 enzymes:
CYP2C8 and CYP3A4 [3]. Gemfibrozil and its glucuronide metabolite inhibit CYP2C8. This inhibition

reduces the clearance of cerivastatin, leading to increased systemic exposure and a higher risk of
muscle toxicity [1].

2. Dose-Dependent Risk of Rhabdomyolysis

Problem: The risk of serious rhabdomyolysis was higher with the 0.8 mg/day dose [1].
Mechanism: While the exact reason is not fully elucidated, the extreme potency of cerivastatin and

non-linear pharmacokinetics at higher doses may have played a role. The 2020 Cochrane review
confirmed a linear log dose-response for efficacy, but the risk of severe myopathy appeared to
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increase disproportionately at the highest dose of 0.8 mg, especially in combination with other factors

like renal impairment or interacting drugs [1] [3].

The following diagram illustrates the primary metabolic and interaction pathways of cerivastatin that

contributed to its safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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